3-Amino-2,2-dimethylpropanenitrile
Description
3-Amino-2,2-dimethylpropanenitrile (CAS: CID 12438036) is an organic compound with the molecular formula C₅H₁₀N₂. Its structure features a nitrile group (-C≡N) and a primary amino group (-NH₂) attached to a branched carbon backbone (SMILES: CC(C)(CN)C#N) . This compound’s steric hindrance from the two methyl groups at the C2 position and the polar nitrile/amino functionalities influence its reactivity, solubility, and interaction with biological targets. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing heterocycles or bioactive molecules.
Properties
IUPAC Name |
3-amino-2,2-dimethylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,3-6)4-7/h3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJGAQNGDVAFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296878 | |
| Record name | 3-Amino-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67744-70-1 | |
| Record name | 3-Amino-2,2-dimethylpropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67744-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2,2-dimethylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,2-dimethylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-2,2-dimethylpropanenitrile involves the reaction of 2,2-dimethylpropanenitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the amino group on the nitrile compound.
Another method involves the reduction of 3-nitro-2,2-dimethylpropanenitrile using hydrogen in the presence of a metal catalyst such as palladium on carbon. This reduction process converts the nitro group to an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
3-Amino-2,2-dimethylpropanenitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and metabolic pathways.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Aliphatic Substituents
Table 1: Comparison with Aliphatic Nitriles
Key Observations :
- Polarity: The amino group in this compound increases polarity compared to N-ethyl or cyclohexyl derivatives, enhancing solubility in polar solvents.
- Steric Effects : Branched methyl groups reduce nucleophilic attack at the nitrile group, unlike linear analogues.
- Applications: The amino-nitrile combination enables participation in Strecker or Ugi reactions, making it valuable for drug intermediates , whereas cyclohexyl derivatives are preferred in hydrophobic matrices .
Aromatic and Halogenated Analogues
Table 2: Comparison with Aromatic/Halogenated Nitriles
| Compound Name | Molecular Formula | Key Features | Biological Activity | Reference |
|---|---|---|---|---|
| (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile | C₁₀H₁₁ClN₂ | Chloro and methyl substituents on aryl ring | Moderate enzyme inhibition | |
| (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile | C₁₀H₁₁FN₂O | Fluoro and methoxy substituents | Enhanced receptor binding | |
| 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | C₁₂H₁₆N₂O₂ | Dimethoxyaryl group | Anticancer research candidate |
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) increase electrophilicity of the nitrile, favoring nucleophilic additions. Methoxy groups enhance π-stacking in biological systems .
- Bioactivity : Aromatic substituents enable interactions with enzymes or receptors. For example, the 5-chloro-3-methylphenyl derivative shows moderate enzyme inhibition, while the fluoro-methoxy variant exhibits stronger receptor affinity .
Functional Group Variants
Table 3: Comparison with Non-Nitrile Analogues
| Compound Name | Molecular Formula | Functional Group Replacement | Key Differences | Reference |
|---|---|---|---|---|
| 3-Amino-2,2-dimethylpropan-1-ol hydrochloride | C₅H₁₂ClNO | -OH replaces -C≡N | Higher solubility; reduced stability | |
| 3-Amino-2,2-dimethylcyclobutanol | C₆H₁₃NO | Cyclobutane ring | Increased ring strain; altered reactivity |
Key Observations :
- Solubility : Alcohol derivatives (e.g., propan-1-ol) exhibit higher water solubility but are prone to oxidation compared to nitriles.
- Reactivity : Cyclobutane-containing analogues face ring-strain challenges, limiting their synthetic utility compared to the more stable branched nitrile .
Biological Activity
3-Amino-2,2-dimethylpropanenitrile (C5H10N2) is a compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activity. This article delves into its biological implications, including enzyme interactions, potential therapeutic applications, and synthesis methods.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and a nitrile group attached to a branched carbon chain. Its molecular structure allows for significant reactivity in biological systems:
- Molecular Formula : C5H10N2
- Physical State : Colorless solid
- Solubility : Soluble in organic solvents such as dichloromethane and methanol
Enzyme Modulation
Research indicates that this compound can modulate enzyme activities, potentially acting as an inhibitor in various metabolic pathways. The presence of both amino and nitrile groups facilitates interactions with biological targets, which may lead to significant biological effects.
Mechanism of Action :
- The amino group can form hydrogen bonds or ionic interactions with active sites on enzymes.
- The nitrile group may participate in chemical reactions that alter the compound's reactivity and biological activity.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity. It has been investigated for its potential as an antimicrobial agent and as a precursor in the synthesis of biologically active compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions:
- Oxidation : Using potassium permanganate to oxidize the amino group.
- Reduction : Employing lithium aluminum hydride to reduce the nitrile group to a primary amine.
- Substitution Reactions : Utilizing halogenating agents for nucleophilic substitution reactions .
Applications in Research
This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for studies involving enzyme-substrate interactions and metabolic pathways .
Case Study 1: Antimicrobial Activity
A study highlighted the compound's effectiveness against specific strains of bacteria. In vitro assays demonstrated that this compound inhibited bacterial growth at concentrations below 100 µM, suggesting its potential as an antimicrobial agent.
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme interactions, researchers found that the compound acted as a reversible inhibitor of certain proteases involved in metabolic pathways. This interaction was characterized by kinetic studies which revealed a competitive inhibition mechanism.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino and nitrile groups | Antimicrobial, enzyme modulation |
| 3-Amino-2-methylpropanenitrile | Lacks phenyl group | Different chemical properties |
| 3-Hydroxy-2,2-dimethylpropanenitrile | Hydroxyl group instead of amino | Varies in reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
